1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}naphthalen-2-ol
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Overview
Description
1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}naphthalen-2-ol is a complex organic compound that features a naphthalen-2-ol core linked to a piperazine ring, which is further substituted with a tetramethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}naphthalen-2-ol typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a tetramethylbenzenesulfonyl group. This can be achieved by reacting piperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Naphthalen-2-ol: The functionalized piperazine is then coupled with naphthalen-2-ol using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The naphthalen-2-ol moiety can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Conversion to sulfides.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}naphthalen-2-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which 1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}naphthalen-2-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthalen-2-ol moiety can engage in π-π interactions with aromatic amino acids in protein active sites, while the piperazine ring can form hydrogen bonds and electrostatic interactions. The tetramethylbenzenesulfonyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}benzene-2-ol: Similar structure but with a benzene ring instead of a naphthalene ring.
1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}phenol: Similar structure but with a phenol group instead of a naphthalen-2-ol group.
Uniqueness
1-{[4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazin-1-yl]methyl}naphthalen-2-ol is unique due to the presence of the naphthalen-2-ol moiety, which provides additional π-π stacking interactions and a larger aromatic surface area compared to its benzene or phenol analogs. This enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and material science.
Properties
IUPAC Name |
1-[[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3S/c1-17-15-18(2)20(4)25(19(17)3)31(29,30)27-13-11-26(12-14-27)16-23-22-8-6-5-7-21(22)9-10-24(23)28/h5-10,15,28H,11-14,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMBSCUOMMXUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC4=CC=CC=C43)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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